11-(2-Methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
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Description
Scientific Research Applications
Chemical Transformations and Synthesis
Studies on chemical transformations under nucleophilic conditions have shown that carbonitrile compounds can lead to a variety of heterocyclic systems, indicating the versatility of such compounds in synthetic chemistry (Ibrahim & El-Gohary, 2016). Similarly, the synthesis of blue-emitting dyes through multicomponent reactions highlights the potential of carbonitrile derivatives in developing fluorescent materials for analytical applications (Afzal et al., 2016).
Heterocyclic Synthesis Techniques
Research on the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using ionic liquids as catalysts demonstrates environmentally friendly approaches to heterocyclic synthesis, which could be relevant for developing pharmaceuticals and agrochemicals (Patil et al., 2009).
Antimicrobial and Antioxidant Evaluation
Novel synthetic routes and the biological activities of heterocyclic compounds, such as antimicrobial and antioxidant properties, have been explored, indicating the potential of these molecules in the development of new therapeutic agents (Gouhar et al., 2017).
Computational Studies
DFT calculations on quinoline and quinazoline derivatives have been conducted to understand their electronic properties, which could inform their application in materials science and molecular electronics (Mohamed et al., 2020).
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Research on 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of EGFR kinase and their structural relationship to quinazoline inhibitors suggests potential applications in cancer research and therapy (Wissner et al., 2000).
Properties
IUPAC Name |
11-(2-methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-24-11-10-21-18-14-7-3-2-6-13(14)15(12-20)19-22-16-8-4-5-9-17(16)23(18)19/h4-5,8-9,21H,2-3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJORMKYXSIXSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327513 |
Source
|
Record name | 11-(2-methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612523-20-3 |
Source
|
Record name | 11-(2-methoxyethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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